5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
5-ethyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-10-7-11(19)15-12-16-17-13(18(10)12)20-8-9-5-3-4-6-14-9/h3-7H,2,8H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWHBBYDZACYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 3
The triazolo[4,3-a]pyrimidinone intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux. This step installs a leaving group for subsequent nucleophilic substitution.
Reaction Conditions :
- Reagent : POCl₃ (5 equiv)
- Solvent : Toluene
- Temperature : 110°C
- Time : 6 hours
Nucleophilic Displacement with Pyridin-2-ylmethanethiol
The chlorinated intermediate reacts with pyridin-2-ylmethanethiol in the presence of a base to form the thioether linkage.
Reaction Conditions :
- Base : Triethylamine (3 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C
- Time : 12 hours
Table 2: Thioether Formation Efficiency
| Entry | Thiol | Base | Yield (%) |
|---|---|---|---|
| 1 | Pyridin-2-ylmethanethiol | Et₃N | 72 |
| 2 | Pyridin-2-ylmethanethiol | K₂CO₃ | 65 |
Alternative Routes via Hydrazine Intermediates
Patent literature discloses an alternative pathway involving hydrazine-mediated cyclization. This method starts with 2-hydrazinylpyridine derivatives, which undergo ring closure with β-keto esters.
Synthetic Sequence :
- Condensation : 2-Hydrazinylpyridine-3-sulfonamide + ethyl acetoacetate
- Cyclization : HCl/EtOH, reflux, 8 h
- Thiolation : As in Section 2.2
This route offers superior regiocontrol but requires additional purification steps due to byproduct formation.
Computational Modeling for Reaction Optimization
Molecular docking studies (e.g., AutoDock Vina) guide the design of synthons with optimal steric and electronic profiles. For the target compound, simulations predict favorable binding energies (−15.6 to −15.9 kcal/mol) when the triazolopyridine core engages residues like Cys42 and Gly83 via hydrogen bonds. These insights validate the choice of NaOH as a catalyst, which enhances nucleophilicity at critical reaction sites.
Characterization and Analytical Validation
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, Py-H), 4.35 (s, SCH₂), 2.85 (q, Et-CH₂), 1.22 (t, Et-CH₃)
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
Chromatographic Purity :
Challenges and Limitations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogens or other electrophiles replace hydrogen atoms under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. The mechanism often involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells. For instance, studies have demonstrated that derivatives of triazoles can effectively inhibit telomerase in various cancer cell lines, leading to reduced cell viability and proliferation rates .
Case Study:
A study evaluated the effects of similar triazole derivatives on gastric cancer cell lines. The results showed significant telomerase inhibitory activity with some compounds achieving an IC50 value lower than that of established anticancer agents like ethidium bromide .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. The presence of the pyridine and triazole rings contributes to its effectiveness as an antimicrobial agent.
Case Study:
In a comparative study, several triazole derivatives were synthesized and tested for their antibacterial efficacy against both gram-positive and gram-negative bacteria. The derivatives demonstrated comparable or superior activity to standard antibiotics, highlighting their potential as new antimicrobial agents .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy: As a lead compound for developing novel anticancer drugs.
- Antimicrobial Treatments: To combat resistant strains of bacteria.
- Pharmaceutical Development: As a scaffold for synthesizing new derivatives with enhanced efficacy and selectivity.
Mechanism of Action
The mechanism of action of 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethyl and pyridin-2-ylmethylthio groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electrochemical Properties
The electrochemical behavior of triazolopyrimidinones is highly substituent-dependent. Key analogs include:
Insight: The 5-ethyl group in the target compound likely confers intermediate lipophilicity compared to chloromethyl (S1-TP) or morpholinomethyl (S3-TP) groups, balancing solubility and membrane permeability.
Pharmacological Activity
Anticancer Potential
- Mitochondrial Pyruvate Carrier (MPC) Inhibition: Patent EP 2023/017154 highlights triazolopyrimidinones as MPC inhibitors for cancer therapy. The target compound’s pyridine-thioether group may enhance mitochondrial targeting compared to simpler alkyl derivatives .
- Sitagliptin Analogs : Sitagliptin (a DPP-4 inhibitor) shares the triazolo[4,3-a]pyrazine core but lacks sulfur substituents. Its trifluoromethyl and trifluorophenyl groups optimize metabolic stability, suggesting that the target compound’s pyridine-thioether could offer similar advantages .
Antimicrobial Activity
- 3,4,5-Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl substituents (e.g., 6-cyano-2,3-dihydro-8-methyl-3-thioxo-5-(trimethoxyphenyl)triazolopyrimidinone) show broad-spectrum antimicrobial activity. The target compound’s pyridine-thioether group may improve Gram-negative penetration .
- Thiadiazole Hybrids : Thioxo derivatives (e.g., from Scheme 7 in ) exhibit moderate antifungal activity, suggesting sulfur-containing groups are critical for targeting microbial enzymes .
Biological Activity
5-Ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS Number: 922027-84-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is , with a molecular weight of 287.34 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 922027-84-7 |
| Molecular Formula | C₁₃H₁₃N₅OS |
| Molecular Weight | 287.34 g/mol |
| Density | N/A |
| Melting Point | N/A |
Anticancer Activity
Research indicates that compounds with similar triazole-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanism of action for 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one remains to be fully elucidated but may involve inhibition of key enzymes involved in cancer proliferation.
In a comparative study on related compounds, it was found that certain triazoles demonstrated IC50 values in the micromolar range against colon and breast cancer cell lines . This positions 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one as a candidate for further investigation in anticancer drug development.
Antimicrobial Activity
The compound's thioether moiety may confer antimicrobial properties. Similar thio-substituted triazoles have been reported to exhibit antibacterial and antifungal activities against various pathogens. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Studies
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with pyridine substitutions showed enhanced activity compared to their unsubstituted counterparts. This suggests that the pyridine moiety in 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may play a crucial role in its biological efficacy .
- Mechanism of Action : Investigations into the mechanism revealed that some triazole derivatives induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cell survival. This aligns with findings from similar studies where structural modifications led to variations in biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
- Methodology :
- Step 1 : Condensation of 6-cyano-2,3-dihydro-3-thioxo precursors with carbon disulfide in ethanol under alkaline conditions (e.g., KOH) to form triazolopyrimidine scaffolds .
- Step 2 : Functionalization via hydrazine hydrate treatment to introduce hydrazino intermediates, followed by cyclocondensation with aromatic aldehydes (e.g., benzaldehyde) to yield substituted derivatives .
- Step 3 : Thioether linkage formation using pyridin-2-ylmethanethiol under nucleophilic substitution conditions .
- Key Tools : IR spectroscopy for tracking carbonyl (C=O, ~1650–1680 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups; H/C NMR for structural confirmation .
Q. How is the compound structurally characterized to confirm regioselectivity and purity?
- Analytical Workflow :
- X-ray Crystallography : Resolves angular vs. linear regiochemistry in triazolopyrimidine systems (e.g., angular [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one) .
- NMR Spectroscopy : H NMR δ 1.05–1.30 ppm (ethyl group), δ 7.20–8.60 ppm (pyridyl protons); C NMR δ 160–170 ppm (C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₆N₆OS: 345.10) .
Q. What initial biological screening assays are used to evaluate this compound?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; MIC values compared to trimethoprim .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mitochondrial Pyruvate Carrier (MPC) Inhibition : Fluorescence-based transport assays using dichloroacetate (DCA) as a control .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing triazolopyrimidine derivatives be addressed?
- Regiochemical Control :
- Electronic Factors : DFT calculations predict preferential cyclization at N1 vs. N2 based on electron density distribution in pyrimidinone precursors .
- Retro Diels-Alder (RDA) Strategy : Thermal RDA cleavage of norbornene-condensed intermediates ensures exclusive formation of angular triazolopyrimidines (e.g., 7(1H)-one regioisomers) .
- Case Study : Reactions with hydrazonoyl chlorides yield >90% angular products under RDA conditions, contrasting linear isomers from thiouracil-based routes .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- SAR Findings :
- Key Trends : Bulkier C3 substituents reduce antimicrobial potency but enhance anticancer activity .
Q. What mechanistic studies validate its role as a mitochondrial pyruvate carrier inhibitor in cancer models?
- Experimental Design :
- In Vitro : Seahorse XF Analyzer measures OCR (oxygen consumption rate) in MPC1-knockout vs. wild-type cells; compound reduces OCR by 60–70% .
- In Vivo : Xenograft models (e.g., MDA-MB-231) show tumor volume reduction (40–50%) at 10 mg/kg dosing .
- Biochemical Assays : C-glucose tracing confirms suppressed lactate production (↓ 80%) via MPC blockade .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
